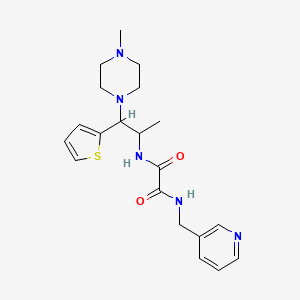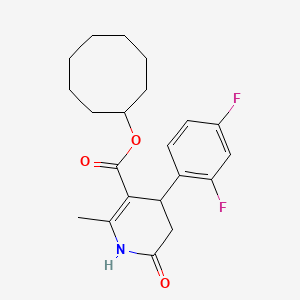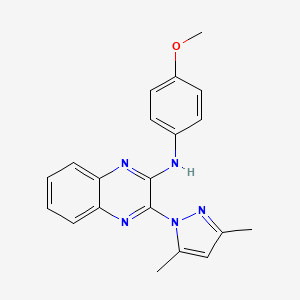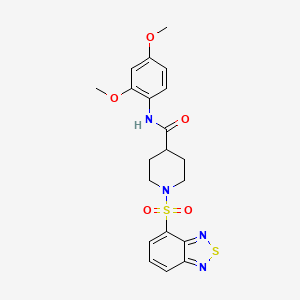
N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide” is a complex organic compound that features a combination of piperazine, thiophene, pyridine, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide” typically involves multi-step organic synthesis. The process may include:
Formation of the piperazine derivative: Starting with 4-methylpiperazine, the compound is reacted with a suitable alkylating agent to introduce the thiophene group.
Introduction of the pyridine moiety: The intermediate is then reacted with a pyridine derivative under appropriate conditions.
Oxalamide formation: Finally, the oxalamide group is introduced through a condensation reaction with oxalyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and piperazine moieties.
Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the thiophene and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemistry: Studied for its interactions with biological macromolecules.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of “N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N1-(1-(4-methylpiperazin-1-yl)-1-(phenyl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide: Similar structure but with a phenyl group instead of thiophene.
N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-2-ylmethyl)oxalamide: Similar structure but with a different position of the pyridine group.
Uniqueness
The unique combination of functional groups in “N1-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide” may confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties useful in material science.
Properties
Molecular Formula |
C20H27N5O2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N'-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C20H27N5O2S/c1-15(23-20(27)19(26)22-14-16-5-3-7-21-13-16)18(17-6-4-12-28-17)25-10-8-24(2)9-11-25/h3-7,12-13,15,18H,8-11,14H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
IIBZJMZAIHNKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=O)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(benzyloxy)phenyl]-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11433240.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-nitro-N-(propan-2-yl)benzamide](/img/structure/B11433249.png)
![3-amino-6-benzyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11433250.png)

![5-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11433265.png)
![5-(4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11433276.png)
![(2E)-2-[4-(benzyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11433278.png)
![(3,5-dimethoxyphenyl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone](/img/structure/B11433279.png)

![3-(3-chloro-2-methylphenyl)-8-(2,5-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11433291.png)
![3-[(4-Methylphenyl)carbamoyl]-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11433296.png)
![Butyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11433305.png)
![7-(2-Propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11433312.png)
